

Dikar Application in Plant Tissue Culture: A Guide to Contamination Control

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Compound of Interest

Compound Name: *Dikar*

Cat. No.: *B1239507*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of the fungicide **Dikar**, or its active ingredients, in plant tissue culture is not a widely documented practice. The following application notes and protocols are based on the known mechanisms of its components and general principles of incorporating fungicides into plant tissue culture. It is imperative that researchers conduct small-scale pilot studies to determine the optimal concentration and to assess the phytotoxicity on the specific plant species and explant type being cultured.

Introduction

Contamination is a significant challenge in plant tissue culture, leading to the loss of valuable cultures and experimental data. While aseptic techniques are the primary defense, the use of biocides can be a valuable tool, particularly when dealing with explants from field-grown plants that may harbor endophytic contaminants. **Dikar** is a commercial fungicide containing two active ingredients: Mancozeb and Dinocap. This document provides a detailed overview of their potential application in plant tissue culture for contamination control.

Mancozeb is a dithiocarbamate fungicide with a multi-site protective action on contact.^[1] It works by inactivating the sulfhydryl groups of amino acids and enzymes within fungal cells, which disrupts lipid metabolism, respiration, and the production of adenosine triphosphate (ATP).^[1] Its multi-site action carries a low risk of developing fungicide resistance.^{[1][2]}

Dinocap is a dinitrophenol-based compound that also acts as a contact fungicide and acaricide. [3] It disrupts fungal and mite cell membranes by inhibiting mitochondrial respiration and energy production.[3]

Data Presentation

As there is limited direct research on the use of **Dikar** or its specific active ingredients in plant tissue culture, a comprehensive table of quantitative data on contamination reduction is not available. The following table provides a hypothetical structure for researchers to populate with their own experimental data when validating the use of these compounds.

Treatment Concentration (mg/L)	Contamination Rate (%)	Explant Survival Rate (%)	Shoot Proliferation Rate (per explant)	Rooting Percentage (%)	Observations (e.g., necrosis, vitrification, callus browning)
Control (No Fungicide)					
Mancozeb - 10					
Mancozeb - 25					
Mancozeb - 50					
Dinocap - 1					
Dinocap - 5					
Dinocap - 10					
Dikar (as formulated) - X					

Experimental Protocols

The following are generalized protocols for preparing stock solutions and incorporating Mancozeb and Dinocap into plant tissue culture media.

Preparation of Fungicide Stock Solutions

Materials:

- Mancozeb (technical grade powder)
- Dinocap (technical grade liquid or powder)
- Sterile distilled water
- Dimethyl sulfoxide (DMSO) (if needed for dissolving)
- Sterile filter (0.22 μ m)
- Sterile containers (e.g., flasks, tubes)
- Analytical balance
- Magnetic stirrer and stir bar

Protocol:

- Mancozeb Stock Solution (1 g/L):
 - Weigh 100 mg of Mancozeb powder.
 - In a sterile beaker, add the powder to approximately 80 mL of sterile distilled water.
 - Place on a magnetic stirrer and mix until fully suspended. Mancozeb is not readily soluble in water, so a fine suspension is the goal.
 - Bring the final volume to 100 mL with sterile distilled water.

- Note: Due to its insolubility, this stock solution should be vigorously agitated before each use to ensure a uniform suspension. It is generally not recommended to filter-sterilize Mancozeb suspensions. It should be added to the medium before autoclaving.
- Dinocap Stock Solution (100 mg/L):
 - Dinocap may require an organic solvent for initial dissolution.
 - Weigh 10 mg of Dinocap.
 - In a sterile container, dissolve the Dinocap in a minimal amount of sterile DMSO (e.g., 1-2 mL).
 - Once dissolved, bring the final volume to 100 mL with sterile distilled water.
 - This stock solution can be filter-sterilized using a 0.22 µm filter.

Incorporation into Tissue Culture Medium

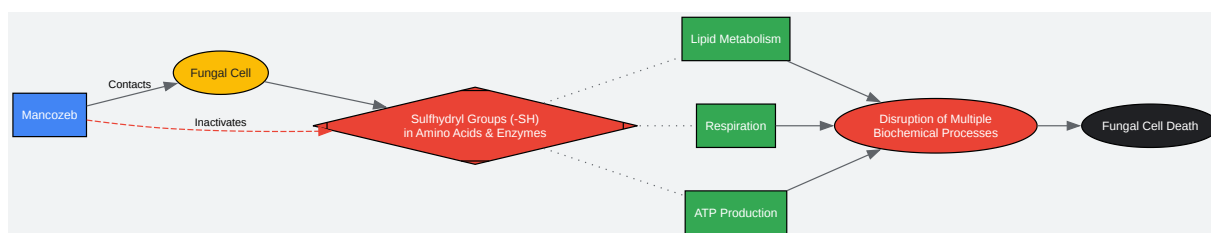
Protocol:

- Prepare the desired plant tissue culture medium (e.g., Murashige and Skoog medium) with all components except the gelling agent.
- While stirring, add the required volume of the fungicide stock solution to achieve the desired final concentration.
- Adjust the pH of the medium to the desired level (typically 5.7-5.8).
- Add the gelling agent (e.g., agar) and heat to dissolve.
- Dispense the medium into culture vessels.
- Autoclave the medium at 121°C and 15 psi for 15-20 minutes.
- For filter-sterilized fungicides (like Dinocap): Prepare and autoclave the medium without the fungicide. Allow the medium to cool to approximately 45-50°C in a laminar flow hood. Add

the filter-sterilized fungicide stock solution to the molten medium and swirl to mix before pouring into sterile culture vessels.

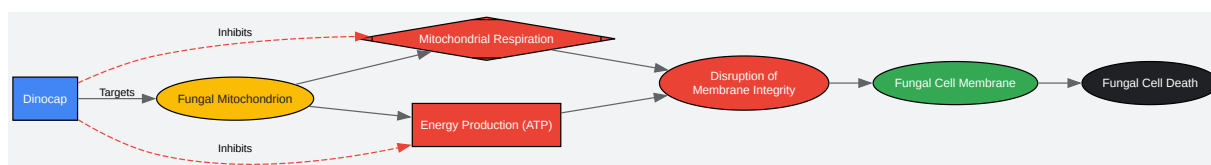
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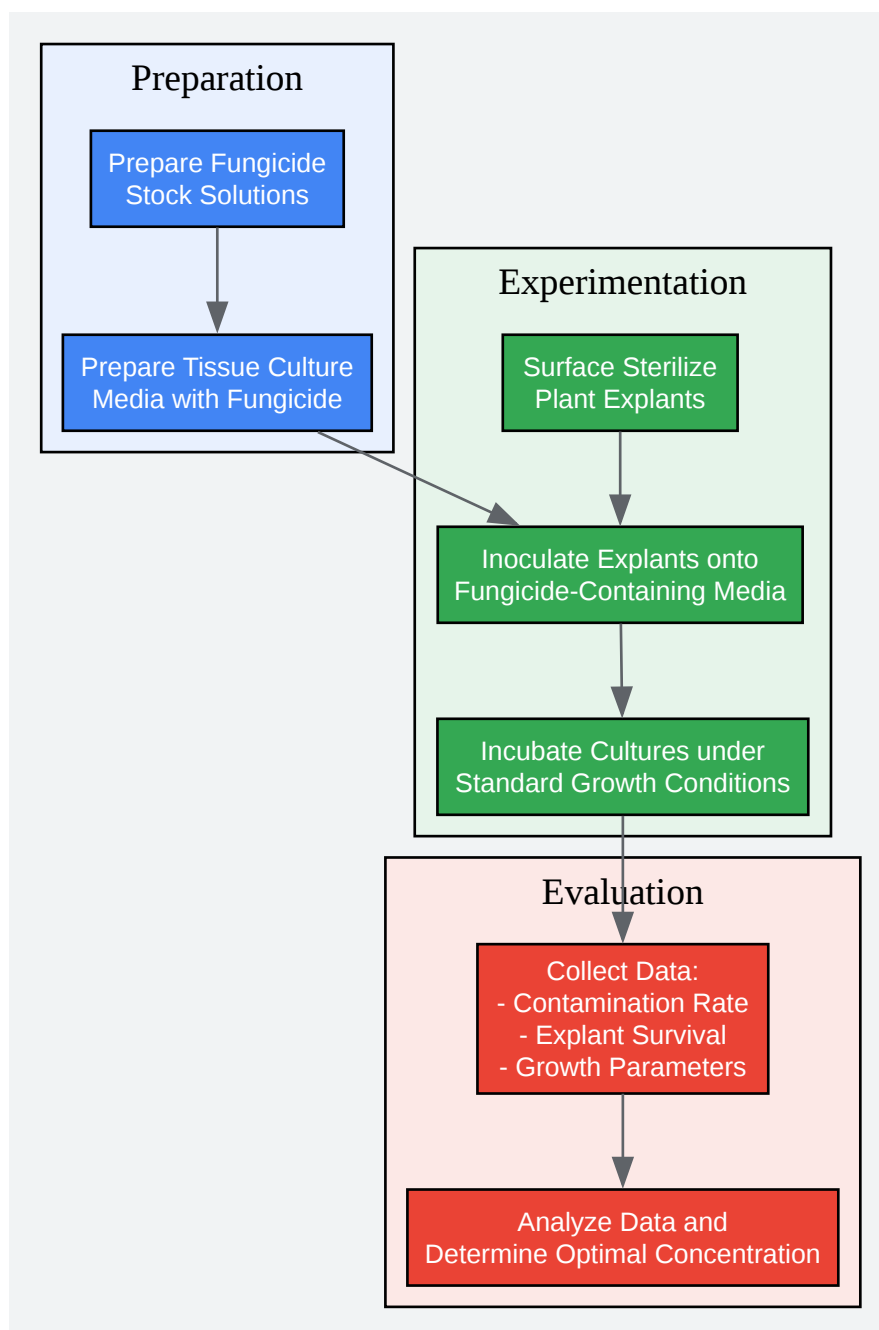
Caption: Mechanism of action of Mancozeb on fungal cells.



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Caption: Mechanism of action of Dinocap on fungal cells.

Experimental Workflow



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References

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